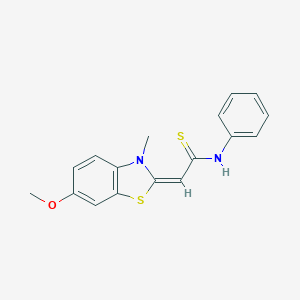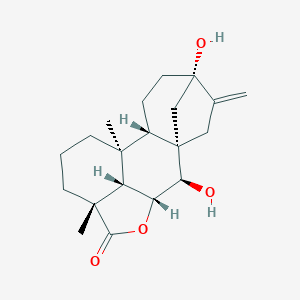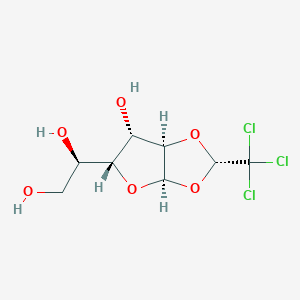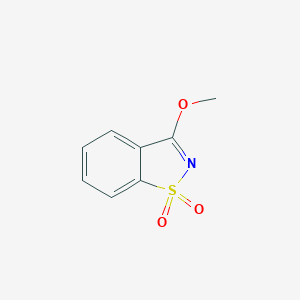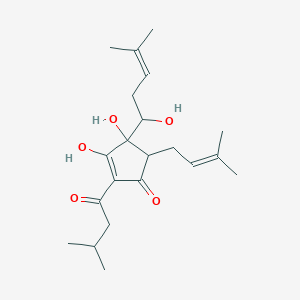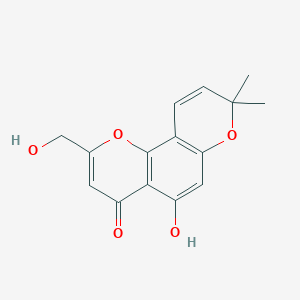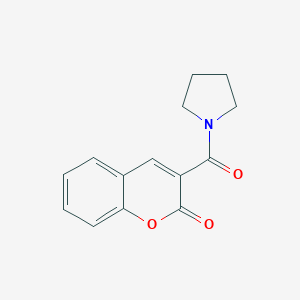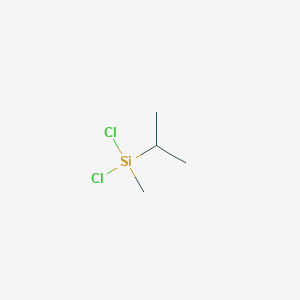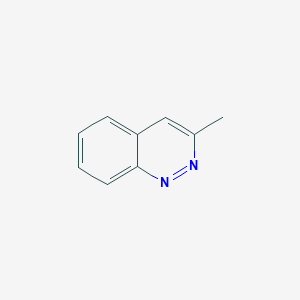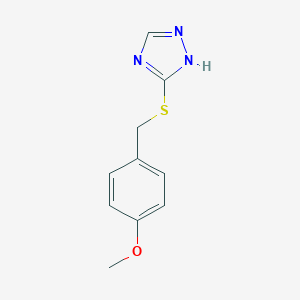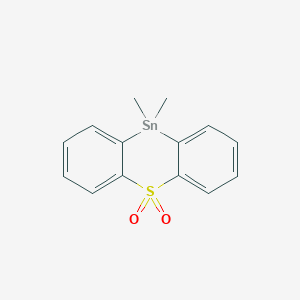
N,N,N-Triethyl-1-dodecylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyl-1-dodecylammonium (TEDA) is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. TEDA is a surfactant that can be used to stabilize nanoparticles, and it has also been shown to have antibacterial properties. In
Mécanisme D'action
The mechanism of action of N,N,N-Triethyl-1-dodecylammonium as a surfactant is based on its ability to form a monolayer around nanoparticles. This monolayer stabilizes the nanoparticles by preventing aggregation and precipitation. The mechanism of action of N,N,N-Triethyl-1-dodecylammonium as an antibacterial agent is less well-understood, but it is thought to involve disruption of the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
N,N,N-Triethyl-1-dodecylammonium has been shown to have low toxicity in both in vitro and in vivo studies. In rats, N,N,N-Triethyl-1-dodecylammonium was found to be non-toxic at doses up to 2000 mg/kg. Additionally, N,N,N-Triethyl-1-dodecylammonium has been shown to be non-irritating to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N,N-Triethyl-1-dodecylammonium in lab experiments is its ability to stabilize nanoparticles. This allows for more accurate imaging and drug delivery. Additionally, N,N,N-Triethyl-1-dodecylammonium has been shown to be effective as an antibacterial agent, which could be useful in the development of new antibiotics.
One limitation of using N,N,N-Triethyl-1-dodecylammonium in lab experiments is its potential toxicity. While N,N,N-Triethyl-1-dodecylammonium has been shown to be relatively non-toxic, it is important to use caution when handling the compound. Additionally, N,N,N-Triethyl-1-dodecylammonium may not be effective in all types of nanoparticles or bacteria, so it is important to conduct thorough testing before using N,N,N-Triethyl-1-dodecylammonium in a new application.
Orientations Futures
There are several future directions for research on N,N,N-Triethyl-1-dodecylammonium. One area of interest is the development of new applications for N,N,N-Triethyl-1-dodecylammonium as a surfactant. For example, N,N,N-Triethyl-1-dodecylammonium could be used to stabilize other types of nanoparticles or to improve drug delivery systems.
Another area of interest is the development of new antibacterial agents based on N,N,N-Triethyl-1-dodecylammonium. Researchers could explore the mechanism of action of N,N,N-Triethyl-1-dodecylammonium as an antibacterial agent to develop more effective antibiotics. Additionally, N,N,N-Triethyl-1-dodecylammonium could be modified to improve its antibacterial properties or to target specific types of bacteria.
In conclusion, N,N,N-Triethyl-1-dodecylammonium (N,N,N-Triethyl-1-dodecylammonium) is a versatile compound with many scientific research applications. Its ability to stabilize nanoparticles and act as an antibacterial agent make it a valuable tool for researchers. As research on N,N,N-Triethyl-1-dodecylammonium continues, it is likely that new applications and uses will be discovered.
Méthodes De Synthèse
N,N,N-Triethyl-1-dodecylammonium can be synthesized through a reaction between dodecylamine and triethylamine. The reaction occurs in a solvent, typically ethanol or methanol, and the product is purified through a process of recrystallization. The resulting N,N,N-Triethyl-1-dodecylammonium is a white crystalline solid that is soluble in water.
Applications De Recherche Scientifique
N,N,N-Triethyl-1-dodecylammonium has been used in a variety of scientific research applications. One of the most common uses is as a surfactant for stabilizing nanoparticles. N,N,N-Triethyl-1-dodecylammonium has been shown to be effective at stabilizing gold nanoparticles, which can be used for imaging and drug delivery. Additionally, N,N,N-Triethyl-1-dodecylammonium has been used as an antibacterial agent in both in vitro and in vivo studies.
Propriétés
Numéro CAS |
18144-34-8 |
|---|---|
Nom du produit |
N,N,N-Triethyl-1-dodecylammonium |
Formule moléculaire |
C18H40N+ |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
dodecyl(triethyl)azanium |
InChI |
InChI=1S/C18H40N/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4/h5-18H2,1-4H3/q+1 |
Clé InChI |
DGJUONISEWDPFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC |
SMILES canonique |
CCCCCCCCCCCC[N+](CC)(CC)CC |
Autres numéros CAS |
18144-34-8 |
Numéros CAS associés |
18186-71-5 (bromide) 23358-96-5 (chloride) |
Synonymes |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



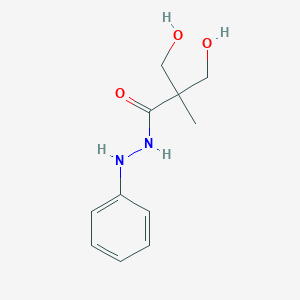
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
